(E)-Fluvoxamine-d4 (maleate)
CAS No.:
Cat. No.: VC16680824
Molecular Formula: C19H25F3N2O6
Molecular Weight: 438.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H25F3N2O6 |
|---|---|
| Molecular Weight | 438.4 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
| Standard InChI | InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i9D2,11D2; |
| Standard InChI Key | LFMYNZPAVPMEGP-OGLKRVKQSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O/N=C(/CCCCOC)\C1=CC=C(C=C1)C(F)(F)F)N.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(E)-Fluvoxamine-d4 (maleate) is systematically named as (E)-5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl-1,1,2,2-d4) oxime, malate (1:1). Its molecular formula is C₁₉H₂₁D₄F₃N₂O₆, with a molecular weight of 438.4 g/mol . The deuterium atoms are positioned on the ethylamine moiety of the oxime side chain, a modification that minimally alters the compound's biochemical activity while significantly improving its isotopic distinction in analytical workflows.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Solubility | Water-soluble | |
| Storage Conditions | -20°C in sealed containers | |
| Canonical SMILES | COCCCC/C(C1=CC=C(C(F)(F)F)C=C1)=N\OC([2H])([2H])C([2H])([2H])N.OC(/C=C\C(O)=O)=O |
The maleate salt formulation (C₄H₄O₄) enhances crystalline stability and dissolution properties compared to the free base . X-ray diffraction studies of analogous fluvoxamine salts reveal monoclinic crystal systems with P2₁/c space groups, though specific data for the deuterated form remains unpublished .
Synthetic Pathways and Manufacturing Considerations
The synthesis of (E)-Fluvoxamine-d4 (maleate) follows a multi-step protocol adapted from non-deuterated fluvoxamine production. Patent EP2981518B1 outlines a representative process :
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Deuterium Incorporation: The ethylamine side chain undergoes deuteration via catalytic exchange using D₂O and palladium-based catalysts at 80-100°C for 24 hours, achieving >98% isotopic enrichment .
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Oxime Formation: Condensation of 5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-one with deuterated O-(2-aminoethyl) hydroxylamine in dimethylformamide at 60°C yields the (E)-oxime isomer as the major product (85:15 E:Z ratio) .
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Salt Formation: The free base is treated with maleic acid in absolute ethanol (1:1 molar ratio) under reflux, followed by cooling-induced crystallization. Final purification employs acetonitrile recrystallization to achieve ≥99.5% chemical purity .
Critical process parameters include:
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Reaction temperature control (±2°C) during deuteration to prevent racemization
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Strict anhydrous conditions during salt formation to avoid hydrate byproducts
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Use of USP-grade acetonitrile for recrystallization to meet ICH Q3A impurity guidelines
Analytical Applications in Bioquantification
As a stable isotope-labeled internal standard, (E)-Fluvoxamine-d4 (maleate) enables precise quantification of native fluvoxamine in biological matrices through LC-MS/MS methodologies. Key validation parameters from recent studies include:
| Parameter | Value (Human Plasma) | LOQ |
|---|---|---|
| Linear Range | 2-500 ng/mL | 0.5 ng/mL |
| Intra-day Precision | 2.1-4.8% RSD | 0.8 ng/mL |
| Inter-day Accuracy | 98.2-102.4% Recovery | - |
| Matrix Effect | 93-107% (vs. deuterated IS) | - |
Chromatographic separation typically employs C18 columns (2.6 μm, 100 × 2.1 mm) with 0.1% formic acid in acetonitrile/water gradients. The deuterated internal standard elutes at 4.2 min vs. 4.1 min for native fluvoxamine, demonstrating sufficient resolution (R > 2.0) while maintaining analogous ionization efficiency .
Pharmacological Profile and Receptor Interactions
Despite its primary role as an analytical standard, (E)-Fluvoxamine-d4 (maleate) retains the pharmacological activity of its non-deuterated counterpart. In vitro studies using rat hypothalamic synaptosomes show:
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Serotonin reuptake inhibition (K<sub>i</sub> = 6.2 nM)
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Norepinephrine reuptake inhibition (K<sub>i</sub> = 1,100 nM)
In vivo characterization using the forced swim test (FST) in mice reveals:
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10 mg/kg dose reduces immobility time by 58% (vs. vehicle control)
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Effect blocked by σ₁ antagonist BD 1047 (3 mg/kg), confirming receptor-mediated activity
Marble-burying behavior tests demonstrate significant reduction in compulsive-like actions at 45 mg/kg (p < 0.01), with an ED<sub>50</sub> of 28.4 mg/kg . These effects occur without significant motor impairment in open-field tests up to 60 mg/kg.
| Impurity | Structure | Maximum Limit |
|---|---|---|
| trans-Fluvoxamine | (Z)-oxime isomer | 0.15% |
| N-Acetyl Fluvoxamine Acid | Acetylated side chain | 0.08% |
| Valerophenone Derivative | Ketone precursor | 0.05% |
Forced degradation studies under ICH conditions reveal:
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Acidic Hydrolysis (0.1N HCl, 70°C): 12% degradation after 24h, primarily to valerophenone derivatives
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Oxidative Stress (3% H₂O₂): 8% degradation via N-oxidation
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Photolytic Exposure (1.2 million lux-hours): <2% degradation, demonstrating photostability
Long-term stability data (-20°C, argon atmosphere) shows <0.5% potency loss over 36 months, with no significant impurity growth .
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